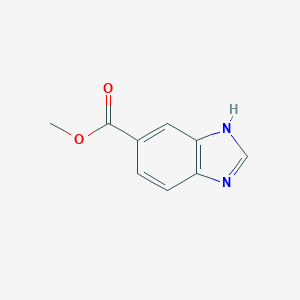

METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Description

The exact mass of the compound Methyl 1H-benzimidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHHIVYNOVTVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381526 | |

| Record name | Methyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26663-77-4 | |

| Record name | Methyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Benzimidazole Chemistry Research

Early Discoveries and Fundamental Studies on Benzimidazole (B57391) Scaffolds

The initial synthesis of a benzimidazole compound is credited to Hoebrecker in 1872. rjlbpcs.comresearchgate.net This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a dehydration step to form 2,5-dimethyl-benzimidazole. researchgate.net This discovery laid the groundwork for future explorations into this versatile heterocyclic system. The fundamental structure of benzimidazole consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. researchgate.netrsc.org This aromatic, bicyclic system has proven to be a stable and valuable scaffold for the development of a multitude of derivatives. nih.govwikipedia.org

Early research quickly recognized the significance of the benzimidazole nucleus. A pivotal moment came with the discovery that 5,6-dimethyl-l-(α-D-ribofuranosyl) benzimidazole is an integral part of the vitamin B12 structure. researchgate.netnih.gov This finding spurred considerable interest in the biological activities of benzimidazole derivatives. nih.gov Scientists began to understand that the benzimidazole scaffold could serve as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets and exhibit a wide range of pharmacological activities. nih.govnih.gov This is attributed to its physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions. nih.gov

Emergence of Benzimidazole-5-Carboxylate Derivatives in Academic Investigations

Following the foundational studies on the core benzimidazole structure, researchers began to explore the effects of adding various functional groups to the benzene ring. The introduction of a carboxylate group at the 5-position of the benzimidazole ring gave rise to benzimidazole-5-carboxylic acid and its esters, including the methyl ester, methyl benzimidazole-5-carboxylate.

These carboxylate derivatives opened up new avenues for synthesizing more complex molecules with potentially enhanced or novel biological activities. The carboxylate group serves as a versatile handle for further chemical modifications, allowing for the creation of amides, hydrazides, and other derivatives. nih.govnih.gov Academic investigations into these compounds have explored their potential in various fields, particularly in the development of new therapeutic agents. nih.govchemimpex.com

Review of Key Research Milestones Pertaining to this compound and Related Analogues

Research specifically focused on this compound and its analogues has yielded significant findings. This compound is recognized as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com

A notable area of investigation has been its use as a building block for creating novel compounds with potential anti-inflammatory and antimicrobial properties. For instance, a "one-pot" synthesis method has been developed for a benzimidazole-5-carboxylate derivative, which then served as a core nucleus for synthesizing a series of N-arylidene carbohydrazides. nih.gov This efficient synthesis highlights the practical utility of the carboxylate intermediate. nih.gov

Furthermore, studies have explored the synthesis of various derivatives of methyl 1H-benzimidazole-5-carboxylate, modifying the 2-position of the benzimidazole ring with different substituents to enhance antibacterial activity. dergipark.org.tr The synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors, including the methyl ester, has been investigated for their potential as antileukemic agents. researchgate.net These research efforts underscore the importance of this compound as a scaffold for developing new chemical entities with therapeutic potential.

Synthetic Methodologies and Chemical Transformations of Methyl Benzimidazole 5 Carboxylate

Established Synthetic Pathways for Methyl Benzimidazole-5-Carboxylate

The synthesis of the benzimidazole (B57391) core is a well-explored area of organic chemistry, with numerous methods developed over the years. nih.gov These strategies often involve the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. nih.govdergipark.org.tr

Condensation Reactions in this compound Synthesis

The most fundamental approach to constructing the benzimidazole scaffold is the condensation reaction between an appropriate o-phenylenediamine and a carboxylic acid or its derivative. nih.govdergipark.org.trrasayanjournal.co.in In the context of this compound, this would typically involve the reaction of 3,4-diaminobenzoic acid or its methyl ester with a suitable one-carbon synthon. nih.gov These reactions are often facilitated by acidic catalysts and may require elevated temperatures to drive the dehydration and subsequent cyclization. dergipark.org.trorientjchem.org A variety of condensing agents and catalysts have been employed to improve reaction efficiency and yield, including mineral acids, Lewis acids, and solid acid catalysts. nih.govdergipark.org.tr

For instance, the reaction of o-phenylenediamines with carboxylic acids in the presence of p-toluenesulfonic acid (p-TSOH) has been shown to be an effective method for benzimidazole synthesis. orientjchem.org Similarly, the use of ammonium (B1175870) chloride as a catalyst provides a greener and economically viable route. rasayanjournal.co.in The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.

| Reactants | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|

| o-phenylenediamine and carboxylic acid | p-TSOH, heat | 2-substituted benzimidazole | Effective and inexpensive catalyst. orientjchem.org |

| o-phenylenediamine and aromatic acid | NH4Cl, 80-90°C | 2-substituted benzimidazole | Green and economically viable. rasayanjournal.co.in |

| o-phenylenediamines and aldehydes | MgCl2·6H2O | 2-substituted benzimidazoles | High yields in short reaction times. nih.gov |

Multi-Step Approaches to this compound Precursors

In many instances, the synthesis of this compound is part of a larger, multi-step sequence aimed at producing more complex target molecules. These approaches often involve the initial construction of a substituted benzene (B151609) ring that already contains the necessary precursors for the benzimidazole core.

One such strategy involves the sequential nucleophilic substitution of 1,5-difluoro-2,4-dinitrobenzene. nih.gov This allows for the introduction of various substituents onto the benzene ring before the formation of the benzimidazole nucleus. The dinitro groups can then be reduced to diamines, which subsequently undergo condensation with an appropriate aldehyde to form the benzimidazole ring. nih.gov This method offers a high degree of flexibility in introducing diversity at multiple points of the final molecule. nih.gov

Another multi-step approach involves the synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which serves as a key intermediate. google.com This precursor can then be reacted with 2-(4-cyanophenylamino)acetic acid to construct the benzimidazole ring system, ultimately leading to the synthesis of complex pharmaceutical agents. google.com

"One-Pot" Synthetic Strategies for Benzimidazole-5-Carboxylates

To improve efficiency and reduce waste, "one-pot" synthetic methods have been developed for the synthesis of benzimidazole-5-carboxylates. tandfonline.comnih.gov These strategies combine multiple reaction steps into a single operation without the need for isolating intermediates.

A notable one-pot method involves the nitroreductive cyclization of ethyl 4-(alkyl/arylamino)-3-nitrobenzoates with various aldehydes using sodium dithionite (B78146) in dimethyl sulfoxide (B87167) (DMSO). tandfonline.comnih.gov This approach provides good yields of 1,2-disubstituted benzimidazole-5-carboxylates in a short reaction time with a simple workup procedure. tandfonline.com The reaction is versatile and accommodates a wide range of aldehydes. tandfonline.com

Another efficient one-pot procedure utilizes an HBTU-promoted methodology for the conversion of carboxylic acids into benzimidazoles. rsc.org This mild, acid-free method allows for the synthesis of a broad library of benzimidazoles in high yields. rsc.org

| Strategy | Key Reagents | Advantages |

|---|---|---|

| Nitroreductive Cyclization | Sodium dithionite, DMSO | Short reaction time, good yields, easy workup. tandfonline.comnih.gov |

| HBTU-Promoted Methodology | HBTU | Mild, acid-free, high yields. rsc.org |

| Iron-Catalyzed Three-Component Reaction | Fe(III) porphyrin, NH4OAc | Mild conditions, environmentally friendly. nih.gov |

Microwave-Assisted Synthetic Approaches to this compound and Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comtandfonline.commdpi.com This technology has been successfully applied to the synthesis of benzimidazole derivatives, including those with a carboxylate functional group. jocpr.comtandfonline.com

Microwave irradiation can significantly enhance the efficiency of the condensation reaction between o-phenylenediamines and carboxylic acids or aldehydes. dergipark.org.trjocpr.com For example, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various benzaldehydes under solvent-free microwave conditions using a catalytic amount of Er(OTf)3 has been reported to give excellent yields in very short reaction times. mdpi.com The use of microwave technology in conjunction with solid supports or catalysts can further improve the reaction conditions, making the synthesis more environmentally friendly. dergipark.org.trresearchgate.net

Derivatization Strategies of this compound

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of a vast library of derivatives with diverse properties. The primary points of functionalization are the nitrogen atoms of the imidazole (B134444) ring and the aromatic benzene ring.

Functionalization at the Benzimidazole Ring System

The benzimidazole ring system offers several positions for derivatization, most notably the N-1 and N-3 positions of the imidazole ring and the C-2, C-4, C-6, and C-7 positions of the benzene ring.

N-Alkylation and N-Arylation: The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or arylated. researchgate.netbeilstein-journals.orgnih.gov These reactions are typically carried out using alkyl halides, sulfates, or other electrophilic reagents in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity of the reaction, leading to either N-1 or N-3 substitution, or in some cases, disubstitution. For instance, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides selectively yields O-alkoxy derivatives. researchgate.netresearchgate.net

C-H Functionalization: Direct C-H functionalization of the benzimidazole core is a more modern and atom-economical approach to introducing substituents. This can involve transition-metal-catalyzed cross-coupling reactions or other advanced synthetic methods.

Substitution Reactions at the 2-Position of the Benzimidazole Core

The 2-position of the benzimidazole ring is a key site for functionalization, often leading to compounds with significant biological activities. A common strategy for introducing substituents at this position is through the condensation of 3,4-diaminobenzoic acid derivatives with various aldehydes. For instance, the condensation of methyl 3,4-diaminobenzoate (B8644857) with appropriate aryl or heteroaryl aldehydes can produce a range of 2-substituted benzimidazole-5-carboxylates. bas.bg This method has been successfully employed to synthesize fluorescent 2-(substituted)benzimidazole-5-carboxylic acids, which are important moieties in DNA-binding agents. bas.bg

Another approach involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. For example, the condensation of 4-nitro-o-phenylenediamine (B140028) with phenylacetic acid under acidic conditions yields 2-benzyl-5-nitrobenzimidazole, which can be further transformed. umich.edu Similarly, various catalysts, such as TiCl3OTf and bismuth nitrate, have been utilized to facilitate the condensation of o-phenylenediamines with aldehydes, providing efficient routes to 2-substituted benzimidazoles. rsc.org

Table 1: Examples of Reagents for 2-Position Substitution

| Reagent Type | Specific Example | Resulting Substituent |

| Aldehyde | Aryl or Heteroaryl Aldehyde | Aryl or Heteroaryl Group |

| Carboxylic Acid | Phenylacetic Acid | Benzyl Group |

Modifications at the N1-Position of the Benzimidazole Ring

The nitrogen atom at the N1-position of the benzimidazole ring is nucleophilic and can be readily alkylated or arylated. N-alkylation is a common modification, often achieved by reacting the benzimidazole with alkyl halides in the presence of a base. For example, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides selectively yields O-alkoxy derivatives. researchgate.netresearchgate.net This highlights the potential for regioselective alkylation depending on the specific reaction conditions and the presence of other functional groups.

A catalyst-free approach for N-allylation has also been developed using Morita–Baylis–Hillman (MBH) alcohols and acetates, which react with imidazole and benzimidazole derivatives in refluxing toluene (B28343) to afford N-substituted products in good yields. beilstein-journals.org Furthermore, N-1 alkylated benzimidazole derivatives have been synthesized and investigated for their potential as antiviral agents, with the nature and position of the substituent playing a crucial role in their biological activity. nih.gov One-pot synthesis methods have also been developed, such as the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of a reducing agent, followed by hydrolysis, to yield N-methylated benzimidazole-5-carboxylic acid derivatives. medcraveonline.com

Table 2: Conditions for N1-Position Modification

| Reaction Type | Reagents | Conditions |

| N-Alkylation | Alkyl Halides, Base | Varies |

| N-Allylation | Morita–Baylis–Hillman Alcohols/Acetates | Refluxing Toluene |

| One-Pot Synthesis | Ethyl 4-(methylamino)-3-nitrobenzoate, Aldehyde, Reducing Agent | Reflux with stirring |

Ester and Carboxylic Acid Group Transformations

The ester group at the 5-position of this compound provides a handle for further functionalization. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved by heating with an aqueous base like sodium hydroxide. bas.bg The resulting benzimidazole-5-carboxylic acid can then be converted into a variety of other functional groups.

For instance, the carboxylic acid can be transformed into amides by reacting with amines in the presence of a coupling agent. This strategy is pivotal in the synthesis of complex molecules, including those designed to interact with biological targets like DNA. bas.bg The carboxylic acid functionality also allows for the preparation of new derivatives through various chemical reactions. researchgate.net For example, metal complexes of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide have been synthesized and studied for their antitumor activity. nih.govresearchgate.net

Synthesis of Metal Complexes Utilizing this compound as a Ligand

The benzimidazole scaffold, with its nitrogen atoms, can act as a ligand to coordinate with metal ions, forming metal complexes with diverse structures and properties. This compound and its derivatives have been extensively used in coordination chemistry.

Furthermore, metal complexes of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide with transition metals such as copper, silver, nickel, iron, and manganese have been synthesized. nih.govresearchgate.net These complexes exhibit different stoichiometries (1:1 or 1:2 metal-to-ligand ratios) and coordination geometries. nih.govresearchgate.net The electrochemical synthesis of homoleptic and heteroleptic metal complexes using a benzimidazole-derived ligand has also been reported, demonstrating the versatility of this scaffold in constructing complex coordination compounds. rsc.org The resulting metal-organic frameworks (MOFs) can exhibit interesting properties, such as the ability to encapsulate other molecules. acs.org

Table 3: Examples of Metal Complexes with Benzimidazole Ligands

| Metal Ion | Ligand | Potential Application |

| Copper(II), Cobalt(II), Zinc(II) | Benzimidazole-derived Schiff base | Anticancer |

| Copper, Silver, Nickel, Iron, Manganese | 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | Antitumor |

| Cobalt, Nickel, Copper, Zinc, Cadmium | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Antimicrobial |

Molecular and Electronic Structure Investigations of Methyl Benzimidazole 5 Carboxylate

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in the analysis of methyl benzimidazole-5-carboxylate, offering non-destructive ways to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms and deduce the electronic environment of each nucleus. researchgate.net

In a typical ¹H NMR spectrum of a benzimidazole (B57391) derivative, the protons on the benzene (B151609) ring and the imidazole (B134444) ring, as well as those on the methyl ester group, will resonate at characteristic chemical shifts. rsc.orgresearchgate.net For instance, aromatic protons generally appear in the downfield region (δ 7.0-8.5 ppm), while the methyl protons of the ester group are found in the upfield region (around δ 3.9 ppm). The N-H proton of the imidazole ring often appears as a broad singlet at a higher chemical shift. rsc.org

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the ester group typically showing a signal around 167 ppm. The chemical shifts of the aromatic carbons can help to confirm the substitution pattern on the benzimidazole ring. researchgate.net Advanced NMR techniques, such as COSY and HSQC, can be employed to establish correlations between protons and carbons, further solidifying the structural assignment. The rapid tautomerism in some benzimidazole derivatives can sometimes lead to averaged signals in the ¹³C NMR spectra, although this is not always the case.

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons |

| ¹H | ~3.9 | Methyl ester (CH₃) |

| ¹H | Broad singlet | Imidazole (N-H) |

| ¹³C | ~167 | Carbonyl (C=O) |

| ¹³C | 110 - 150 | Aromatic carbons |

Note: Specific chemical shifts can vary depending on the solvent and the specific substitution pattern of the benzimidazole derivative.

Mass Spectrometry (MS) in Compound Verification

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound. rsc.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.ukjournalijdr.com The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for benzimidazole derivatives include the loss of small molecules like HCN, and for esters, the cleavage of the ester group is a characteristic fragmentation. journalijdr.comlibretexts.org For this compound, one would expect to see fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. researchgate.net These techniques provide information about the functional groups present in the molecule and the nature of the chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring (typically in the range of 3200-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region). semanticscholar.org The C-O stretching of the ester will also be present, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The vibrational frequencies obtained from both IR and Raman spectra can be compared with theoretical calculations from methods like Density Functional Theory (DFT) to achieve a more detailed assignment of the vibrational modes. atlantis-press.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Imidazole N-H | Stretch | 3200 - 3500 |

| Ester C=O | Stretch | 1700 - 1730 |

| Aromatic/Imidazole C=C, C=N | Stretch | 1400 - 1600 |

| Ester C-O | Stretch | 1000 - 1300 |

Crystallographic Studies of this compound and Its Derivatives

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of this compound in the solid state.

Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the crystal is governed by a variety of intermolecular interactions. rsc.org In the case of this compound and its derivatives, hydrogen bonding is a key interaction, often involving the N-H group of the imidazole ring and the carbonyl oxygen of the ester group, leading to the formation of dimers or extended chains. iucr.orgresearchgate.net

Beyond classical hydrogen bonds, other non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules play a significant role in stabilizing the crystal structure. consensus.app These interactions, along with weaker C-H···π and van der Waals forces, dictate the formation of complex three-dimensional supramolecular assemblies. researchgate.netrsc.org The study of these interactions is crucial for understanding the physical properties of the solid material and for the rational design of new materials with desired properties. rsc.orgnih.gov

Table 3: Common Intermolecular Interactions in Benzimidazole Crystals

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Between N-H of imidazole and C=O of ester or other suitable acceptors. |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. |

| C-H···π Interactions | Weak hydrogen bonds between a C-H group and a π system. |

| van der Waals Forces | General attractive forces between molecules. |

Computational and Theoretical Research on Methyl Benzimidazole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the fundamental characteristics of benzimidazole (B57391) derivatives.

For instance, in a study on chiral benzimidazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were performed to understand their structural properties. nih.gov Such studies are foundational for interpreting experimental data and predicting the behavior of these molecules in various chemical and biological environments.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential for biological activity. nih.gov This analysis helps in predicting the most reactive sites within a molecule. acs.orgnih.gov For example, FMO analysis computed for chiral benzimidazole derivatives helped to understand their chemical reactivity and stability. nih.gov The HOMO-LUMO energy gap can be correlated with the molecule's bioactivity, with a larger gap indicating higher stability and lower chemical reactivity. irjweb.com

| Parameter | Significance |

| HOMO Energy | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Represents the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher reactivity and lower stability. irjweb.com |

This table summarizes the key aspects of HOMO-LUMO analysis in predicting molecular reactivity.

Global reactivity descriptors such as electronegativity, hardness, and softness, which are derived from HOMO and LUMO energies, provide further insights into the molecule's reactive nature. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govorientjchem.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov

In benzimidazole and its derivatives, MEP analysis reveals that negative potential is typically localized over electronegative atoms like nitrogen and oxygen, indicating these as likely sites for interaction with electrophiles. nih.govresearchgate.net Conversely, positive potential is often found around hydrogen atoms. orientjchem.org For instance, in a study of a related benzimidazole compound, the MEP map showed negative regions concentrated over the carbonyl groups, highlighting them as reactive sites. nih.gov This information is crucial for understanding intermolecular interactions, including those involved in biological recognition processes. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structures and dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is widely used in drug discovery to understand the binding modes of potential inhibitors and to predict their binding affinity. nih.gov For benzimidazole derivatives, docking studies have been employed to investigate their interactions with various biological targets, including enzymes and receptors implicated in diseases like cancer. nih.govnih.govukm.my

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. ukm.my The binding energy calculated from docking simulations provides an estimate of the stability of the ligand-protein complex. nih.gov For example, docking studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors helped to elucidate their structure-activity relationships. nih.gov Similarly, the binding affinities of benzimidazole derivatives with oxidoreductase enzymes have been explored to assess their therapeutic potential.

| Biological Target | Key Findings from Docking Studies |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Revealed binding modes of benzimidazole carboxamide inhibitors. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Identified key hydrogen bonding and hydrophobic interactions of benzimidazole derivatives. ukm.my |

| Oxidoreductase | Assessed the binding potential of benzimidazole derivatives as therapeutic agents. |

| Protein Kinases | Predicted the inhibitory potential of benzimidazole derivatives against key cancer-related kinases. nih.gov |

This table highlights some biological targets of benzimidazole derivatives investigated through molecular docking.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape of a molecule like methyl benzimidazole-5-carboxylate is essential for predicting its shape and how it might interact with biological targets.

Computational methods can be used to calculate the potential energy of a molecule as a function of its torsional angles, thereby mapping its conformational energy landscape. This analysis helps to identify the most stable (lowest energy) conformations. For flexible molecules, understanding the accessible conformations is crucial, as the bioactive conformation (the one that binds to a biological target) may not be the lowest energy conformation in isolation. While specific conformational analysis studies on this compound are not detailed in the provided context, this type of analysis is a standard and vital part of computational drug design for related flexible benzimidazole derivatives.

Prediction of Molecular Interactions and Binding Affinities

Computational modeling serves as a powerful tool to predict how this compound interacts with biological macromolecules, providing insights into its potential mechanisms of action and binding affinities. These theoretical studies are crucial for guiding drug discovery and development by identifying likely protein targets and optimizing molecular structures for enhanced binding.

Molecular docking simulations for benzimidazole derivatives help elucidate the specific interactions between the compound (ligand) and the binding site of a protein. These studies have shown that the benzimidazole scaffold is effective in forming various non-covalent interactions. For instance, docking analyses of similar benzimidazole derivatives against protein kinases like Epidermal Growth Factor Receptor (EGFR) reveal key interactions. These typically involve hydrogen bonds forming at the central part of the molecule, often involving amino or carbonyl groups, while hydrophobic interactions occur with the phenyl group of the benzimidazole ring. ukm.my Van der Waals forces also play a significant role in ensuring the molecule's shape is complementary to the EGFR binding pocket. ukm.my

The types of interactions that stabilize the binding of benzimidazole derivatives within a protein's active site are diverse. Molecular docking studies on various derivatives have identified key binding modes. For example, some derivatives show high binding affinity for the colchicine-binding site of tubulin, with calculated binding energies indicating stable interactions. nih.gov The crystal structure of related molecules is often stabilized by weak intermolecular forces, including C—H⋯π interactions and π–π stacking, with centroid-to-centroid distances measured between 3.65 and 3.75 Å. These forces are critical for predicting the compound's orientation and stability within a biological target.

Table 1: Predicted Molecular Interaction Characteristics of this compound Derivatives

| Feature | Description | Source |

|---|---|---|

| Core Structure | The benzimidazole ring system is predicted to be highly planar. | |

| Key Interactions | Hydrogen bonding, hydrophobic interactions, and Van der Waals forces are the primary drivers of binding. | ukm.my |

| Common Bonding | Intermolecular C—H⋯π interactions and π–π stacking contribute to crystal and binding stability. | |

| Binding Affinity | Docking studies on derivatives show significant binding energies (e.g., -7.74 to -9.75 kcal/mol for tubulin binding sites). | nih.gov |

| Ester Group Conformation | The methyl carboxylate group likely adopts an extended conformation, influencing its fit in a binding pocket. |

In Silico ADME-Tox Predictions for Drug Development Research

In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is a fundamental step in modern drug development, allowing for the early identification of compounds with favorable pharmacokinetic and safety profiles. alrasheedcol.edu.iq For this compound and its analogs, computational tools are used to predict these properties, helping to de-risk progression to more expensive preclinical and clinical trials.

Computational models predict the bioavailability and distribution of benzimidazole derivatives. For many such compounds, a bioavailability score of 0.55 is common. nih.gov A key predictive tool is the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) graph, which visualizes a molecule's potential for passive gastrointestinal absorption and brain penetration. nih.gov Many benzimidazole ligands are predicted to be good candidates for oral administration, showing high gastrointestinal absorption. nih.gov The predicted volume of distribution (Vd) can indicate whether a compound is likely to remain in blood circulation or distribute into tissues. nih.gov

Solubility and lipophilicity are critical determinants of a drug's behavior. The lipophilicity, often expressed as AlogP98, should ideally be below 5 to ensure good absorption and permeation. frontiersin.org The solubility class can range from poorly soluble to moderately soluble, which affects the choice of administration route. nih.gov For oral delivery, molecules that can be protonated in the gastrointestinal tract may exhibit increased solubility and better absorption. nih.gov Furthermore, predictions can be made about a compound's interaction with plasma proteins; a high percentage of plasma protein binding (%PPB) suggests that a compound may persist longer in the bloodstream, potentially prolonging its pharmacological effect. nih.gov

Toxicity prediction is another critical component of in silico analysis. Models can assess the potential for genotoxicity (e.g., Ames test), hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG channel inhibition). frontiersin.org While many benzimidazole derivatives are predicted to have low toxicity, some may carry alerts for specific endpoints like skin sensitization or endocrine disruption. frontiersin.orgnih.gov These predictions help flag potential liabilities early in the discovery process. frontiersin.org

Table 2: Predicted ADME-Tox Profile for Benzimidazole Carboxylate Derivatives

| Parameter | Predicted Property/Value | Implication for Drug Development | Source |

|---|---|---|---|

| Oral Bioavailability | Good (e.g., score of 0.55) | Suitable candidate for oral drug formulation. | nih.gov |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. | nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Predicted to penetrate | May have effects on the central nervous system (CNS). | nih.govfrontiersin.org |

| Lipophilicity (AlogP98) | Typically < 5 | Favorable for good absorption and permeation. | frontiersin.org |

| Plasma Protein Binding (%PPB) | Potentially high (e.g., ~91%) | May have a prolonged duration of action in the body. | nih.gov |

| Metabolism | Potential interaction with hepatic cytochromes | Indicates a likelihood of being metabolized by the liver. | nih.gov |

| hERG Inhibition | Predicted to be non-inhibitory | Low risk of certain types of cardiotoxicity. | frontiersin.org |

| Ames Mutagenicity | Predicted to be non-mutagenic | Low risk of causing genetic mutations. | nih.gov |

Biological Activities and Pharmacological Research of Methyl Benzimidazole 5 Carboxylate Derivatives

Antineoplastic and Anticancer Research Applications

Derivatives of methyl benzimidazole-5-carboxylate are prominent in oncological research, demonstrating significant potential as anticancer agents. nih.gov Their therapeutic effects are attributed to diverse mechanisms of action, such as the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule polymerization, and binding to the minor groove of DNA. nih.govnih.gov The structural flexibility of the benzimidazole (B57391) nucleus allows for the synthesis of targeted derivatives with enhanced efficacy and selectivity against various cancer types. nih.gov

The cytotoxic activity of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines, revealing potent growth-inhibitory effects.

Several benzimidazole derivatives have shown significant cytotoxic efficacy against leukemia cell lines. For instance, a 2,5-disubstituted benzimidazole known as MH1 was found to inhibit the growth of Molt4 leukemia cells. nih.gov Another derivative, compound 8I, a benzimidazole-acridine hybrid, exhibited strong cytotoxic effects against the K562 leukemia cell line with a half-maximal inhibitory concentration (IC50) of 2.68 μmol/L. nih.gov Furthermore, a series of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated potent antiproliferative activity. Specifically, compounds 5d , 8d , and 12d , which feature an unsubstituted benzimidazole ring, showed strong cytotoxicity against leukemia cell lines, including CCRF-CEM and THP-1, with GI50 values (concentration causing 50% growth inhibition) as low as 0.6 μM for compound 5d against THP-1 cells. ajrconline.org In a separate study, compound 4c , a benzimidazole-based derivative, displayed strong selectivity against the leukemia subpanel in the National Cancer Institute's 60-cell line screen. nih.gov

Table 1: Cytotoxic Activity of Benzimidazole Derivatives Against Leukemic Cell Lines

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| MH1 | Molt4 | Growth Inhibition | nih.gov |

| Compound 8I | K562 | IC50: 2.68 μmol/L | nih.gov |

| Compound 5d | THP-1 | GI50: 0.6 μM | ajrconline.org |

| Compound 5d | CCRF-CEM | GI50: 8.2 μM | ajrconline.org |

| Compound 8d | CCRF-CEM | GI50: 13.4 μM | ajrconline.org |

Derivatives of this compound have been a focal point of research for breast cancer therapeutics. Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a notable example, demonstrating potent cytotoxic effects against breast cancer cells. nih.gov Similarly, various N-oxide benzimidazole derivatives have shown cytotoxic potential against breast cancer cell lines. benthamscience.com Research has highlighted that certain substitutions on the benzimidazole core can enhance activity; for example, compound 200b , with an N-methylene phenyl substitution, was found to be highly effective. nih.gov In other studies, a bromo-derivative, designated as compound 5 , showed significant cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 17.8 ± 0.24 μg/mL. nih.gov Another benzimidazole derivative, se-182 , also exhibited cytotoxic effects against MCF-7 cells. jksus.org The antiproliferative activity of bis-benzimidazole derivatives has been linked to their ability to inhibit DNA synthesis, leading to the irreversible inhibition of proliferation in estrogen receptor-negative MDA-MB-231 human breast cancer cells. nih.gov

Table 2: Cytotoxic Activity of Benzimidazole Derivatives Against Breast Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| MBIC | Breast Cancer Cells | Strong Cytotoxic Effect | nih.gov |

| Compound 5 | MCF-7 | IC50: 17.8 ± 0.24 μg/mL | nih.gov |

| se-182 | MCF-7 | Cytotoxic Effect | jksus.org |

| Bis-benzimidazole derivatives | MDA-MB-231 | Proliferation Inhibition | nih.gov |

The efficacy of this compound derivatives extends to lung cancer. A derivative designated as compound 4f , which was designed based on the structures of bendamustine (B91647) and chlorambucil, demonstrated cytotoxicity against non-small cell lung cancer cells. nih.gov In a study focused on new 1,2-disubstituted benzimidazoles, derivatives were evaluated for their anticancer activity on the A549 human lung carcinoma cell line, with compounds bearing a dimethylamino moiety showing higher activity. bohrium.comnih.gov Another synthesized benzimidazole derivative, se-182 , was found to have a high cytotoxic effect against the A549 lung cancer cell line, with an IC50 value of 15.80 µM. jksus.org Furthermore, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, specifically compounds 10 and 13 , were found to be highly active against A549 cells.

Table 3: Cytotoxic Activity of Benzimidazole Derivatives Against Lung Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 4f | Non-small cell lung cancer | Cytotoxic | nih.gov |

| Dimethylamino-bearing derivatives | A549 | High Antitumor Activity | bohrium.comnih.gov |

| se-182 | A549 | IC50: 15.80 µM | jksus.org |

| Compound 10 | A549 | Highly Active |

A key mechanism through which benzimidazole derivatives exert their anticancer effects is the modulation of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation. Several derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.gov For example, the compound MS-247, which binds to the DNA minor groove, causes cell cycle blockage at the G2/M phase. nih.gov Similarly, the topoisomerase inhibitor MH1 leads to G2/M arrest in leukemia cells. nih.gov

Treatment of cervical cancer cells with Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) also resulted in G2/M phase arrest. nih.gov In another study, a bromo-substituted benzimidazole derivative, compound 5 , was found to significantly increase the population of cancer cells in the G2/M phase through a p53-independent mechanism. nih.gov The well-known anticancer drug Bendamustine, a benzimidazole derivative, is known to induce mitotic arrest in the S-phase. nih.gov Furthermore, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids, such as 5d and 12d , were found to effectively suppress cell cycle progression in leukemia and lymphoma cells. ajrconline.org More recent research on benzimidazole-based 1,3,4-oxadiazole derivatives, specifically compounds 10 and 13 , confirmed their ability to effectively suppress cell cycle progression in various cancer cell lines.

Inducing apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This compound derivatives have been shown to trigger apoptosis through multiple pathways. The compound MBIC, for instance, stimulates mitochondria-dependent intrinsic apoptotic cell death. nih.gov The DNA minor groove binder MS-247 also leads to apoptosis induction. nih.gov The benzimidazole-acridine derivative, compound 8I, promotes cell death in K562 leukemia cells via the intrinsic apoptotic pathway. nih.gov

Further studies have elaborated on these mechanisms. For example, a bromo-derivative, compound 5 , was shown to cause a concentration-dependent increase in the percentage of late apoptotic cells. nih.gov The quinoline-benzimidazole hybrids 5d and 12d were found to induce apoptosis in HuT78 cells, which was associated with the disruption of the mitochondrial membrane potential. ajrconline.org A new class of benzimidazole-based derivatives, including compounds 4c and 4e , were found to induce apoptosis by upregulating pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, the benzimidazole-based 1,3,4-oxadiazole derivatives 10 and 13 were also confirmed to be effective inducers of apoptosis in cancer cells.

Role as Microtubule Inhibitors

Microtubule targeting agents (MTAs) are a cornerstone of cancer chemotherapy, functioning by disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division. researchgate.netnih.gov Benzimidazole derivatives are well-established in this domain, with many acting as microtubule destabilizers. researchgate.netiiarjournals.org These agents typically bind to tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.goviiarjournals.org

A notable example from this class is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). researchgate.netnih.gov This compound has demonstrated potent cytotoxic effects against breast cancer cells. researchgate.netnih.gov Research indicates that MBIC induces mitotic blockage and stimulates mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov Treatment with MBIC leads to an arrest in the G2-M phase of the cell cycle, ultimately causing cancer cell death. nih.gov The efficacy of MBIC is attributed to specific structural features, including the 2-hydroxyl and 5-fluoro substitutions on the aryl ring, combined with the methyl ester group. researchgate.netnih.gov While the majority of known benzimidazole-based MTAs are microtubule-destabilizing agents, some novel synthetic derivatives have been identified as having microtubule-stabilizing activity. researchgate.net

Topoisomerase II Inhibition Studies

Type II topoisomerases (Top2) are essential enzymes that regulate DNA topology by creating and resealing double-strand breaks, a process vital for DNA replication and chromosome segregation. nih.govnih.gov Their critical role in cell proliferation makes them a key target for anticancer drugs. nih.gov Several derivatives of benzimidazole-5-carboxylic acid have been synthesized and investigated for their ability to inhibit this enzyme.

One study focused on N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their transition metal complexes with Cu2+, Co2+, and Zn2+. nih.gov The synthesized compounds were evaluated for their growth-inhibitory effects against a panel of human cancer cell lines and for their specific activity against topoisomerase II. nih.gov Certain compounds demonstrated significant inhibitory potential. nih.gov

| Compound | Description | Topoisomerase II Inhibition Finding | Source |

|---|---|---|---|

| Compound 6 (H2L1) | 1-(5 (or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride | Inhibited topoisomerase II activity at a concentration 10 times lower than etoposide (B1684455) in a relaxation assay. | nih.gov |

| Compound 8 | Cobalt(II) complex of Compound 6 | Inhibited topoisomerase II activity at a concentration 10 times lower than etoposide in a relaxation assay. | nih.gov |

| Etoposide | Standard Topoisomerase II Inhibitor | Used as a reference compound for comparison. | nih.gov |

The pattern of growth-inhibitory effects for the most active compounds was found to be similar to that of known topoisomerase II inhibitors like etoposide and doxorubicin, as determined by COMPARE analysis with the National Cancer Institute's screening data. nih.gov

Structure-Activity Relationships in Anticancer Efficacy

The anticancer efficacy of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for their biological activity, guiding the design of more potent and selective compounds.

For microtubule inhibitors like MBIC, the presence of a 2-hydroxyl and a 5-fluoro substitution on the phenyl ring, along with the methyl ester group at the 5-position of the benzimidazole core, is crucial for its strong cytotoxic effect. researchgate.netnih.gov

SAR analyses of other benzimidazole derivatives have revealed further insights. For instance, the anticancer activity of 1H-benzimidazole derivatives was found to decrease when carboxylic or nitro groups were present at the 5-position. rsc.org Conversely, substituting the phenyl group in an attached pyrazole (B372694) ring at position 4 with a polar cyano-group enhanced activity. rsc.org Another study noted that anticancer activity increased with the length of the linkage between an aromatic moiety and a 5-nitro-1H-benzimidazole core. rsc.org In the case of topoisomerase II inhibitors, the formation of transition metal complexes with a benzimidazole-5-carboxylic acid ligand, as seen with cobalt(II), can produce highly potent compounds. nih.gov

Antimicrobial Research Focus

The benzimidazole scaffold is a privileged structure in the development of antimicrobial agents due to its presence in numerous compounds with a wide range of activities. nih.gov Derivatives of this compound have been synthesized and evaluated against various pathogenic bacteria, demonstrating potential for future drug development. nih.govnih.gov

Antibacterial Activity Profiles

Derivatives of this compound have shown varied activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the benzimidazole ring system significantly influence the spectrum and potency of their antibacterial effects. nih.govnih.gov

Several studies have reported the efficacy of benzimidazole derivatives against Gram-positive bacteria, including clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

A study involving a library of 53 benzimidazole derivatives found that compounds with 5-halo substituents exhibited notable antibacterial activity against MRSA, with minimum inhibitory concentrations (MICs) comparable to the standard drug ciprofloxacin. nih.gov Another series of 5-halogenomethylsulfonyl-benzimidazole derivatives also showed significant activity against reference strains of S. aureus, S. epidermidis, and Micrococcus luteus, as well as clinical MRSA and Enterococcus strains. researchgate.net Research on 4-methoxybenzimidazole derivatives showed higher selectivity against Gram-positive strains over Gram-negative ones. nih.gov

| Bacterial Strain | Compound/Derivative Type | Reported Activity (MIC) | Source |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 5-Halo-benzimidazole derivatives | Comparable to ciprofloxacin | nih.gov |

| Staphylococcus aureus | 4-methoxybenzimidazole derivative (68a) | 58.78 µg/mL | nih.gov |

| Micrococcus luteus | 2-Trifluoromethyl-5-halogenomethylsulfonyl-benzimidazole (Compound 4) | Higher activity than nitrofurantoin | researchgate.net |

| Clinical Staphylococci (MRSA) | 5-halogenomethylsulfonyl-benzimidazole derivatives | 12.5-25 µg/mL | researchgate.net |

| Enterococcus strains | 5-halogenomethylsulfonyl-benzimidazole derivatives | 50-100 µg/mL | researchgate.net |

Gram-negative bacteria present a significant challenge due to their protective outer membrane and efficient efflux pump systems, which can expel antimicrobial agents before they reach their target. nih.govmutah.edu.jo Despite this, research has identified benzimidazole derivatives with promising activity.

One study synthesized and tested thirty-one benzimidazole derivatives against an efflux pump-deficient (TolC mutant) strain of E. coli. mutah.edu.jo A lead compound, 6c, showed potent activity with an MIC value of 2 µg/mL against this mutant strain. mutah.edu.jo However, it was inactive against wild-type Gram-negative bacteria with intact efflux systems. mutah.edu.jo Interestingly, combining compound 6c with colistin, a membrane-disrupting agent, partially restored its antibacterial activity against wild-type strains of E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. mutah.edu.jo This suggests a synergistic approach could overcome efflux-mediated resistance.

Other studies have also documented activity against Gram-negative strains. For example, a 4-methoxybenzimidazole derivative (68b) showed notable selectivity toward E. coli, which was attributed to a chlorine atom at the 4-position of the phenyl ring. nih.gov

| Bacterial Strain | Compound/Derivative Type | Reported Activity (MIC) | Source |

|---|---|---|---|

| E. coli (TolC mutant) | Compound 6c | 2 µg/mL | mutah.edu.jo |

| E. coli, K. pneumoniae, A. baumannii, P. aeruginosa (Wild-type) | Compound 6c in combination with colistin | 8-16 µg/mL | mutah.edu.jo |

| E. coli | 4-methoxybenzimidazole derivative (68b) | 91.45 µg/mL | nih.gov |

| E. coli | 4-methoxybenzimidazole derivative (68a) | 68.74 µg/mL | nih.gov |

Antiviral Research Endeavors

The benzimidazole scaffold has been a focal point in the quest for novel antiviral agents. researchgate.netnih.gov Derivatives of this heterocyclic compound have been investigated for their activity against a diverse range of viruses. nih.gov

While direct and specific studies on the inhibition of viral RNA synthesis by this compound derivatives are not extensively detailed in the provided search results, the broader class of benzimidazole derivatives has shown activity against various RNA viruses. nih.gov This suggests that interference with viral RNA replication could be a potential mechanism of action. For example, certain benzimidazole derivatives have demonstrated activity against viruses such as Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2), all of which are RNA viruses. nih.gov The potent activity against RSV, with EC50 values as low as 20 nM, highlights the potential of this chemical class to interfere with critical viral processes, which may include RNA synthesis. nih.gov

Beyond HCMV, benzimidazole derivatives have been evaluated against a spectrum of other RNA viruses. nih.gov In one study, forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were tested against representatives of the Flaviviridae family (Yellow Fever Virus and Bovine Viral Diarrhoea Virus), as well as other RNA virus families including Picornaviridae (Coxsackie Virus B2, Poliovirus), Paramyxoviridae (Respiratory Syncytial Virus), and Rhabdoviridae (Vesicular Stomatitis Virus). nih.gov Many of these compounds displayed potent activity, particularly against RSV. nih.gov

Table 4: Antiviral Activity of Select Benzimidazole Derivatives

| Compound/Derivative Class | Virus | Activity/Mechanism | Reference |

| 1263W94 (l-riboside) | Human Cytomegalovirus (HCMV) | Inhibits viral DNA synthesis; EC50 of 0.12 ± 0.01 μM | nih.gov |

| Maribavir | Human Cytomegalovirus (HCMV) | Inhibitor of pUL97 protein kinase | nih.gov |

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | Potent activity with EC50 values as low as 20 nM | nih.gov |

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), Coxsackie Virus B2 (CVB2) | Moderate activity | nih.gov |

Enzyme Inhibition Research

The benzimidazole scaffold is recognized as a "biologically attractive scaffold" for the development of protein kinase inhibitors. rsc.org Derivatives of this compound have been the subject of extensive research for their ability to inhibit various enzymes, a property that underpins many of their therapeutic effects, including anticancer activities. rsc.orgnih.govrsc.org

Research has focused on the design and synthesis of benzimidazole-based inhibitors for several kinase families. For instance, a series of novel potent benzimidazole-based inhibitors of interleukin-2 (B1167480) T-cell kinase (Itk) have been prepared and studied. nih.gov Structure-activity relationship (SAR) studies of these compounds have provided insights into their inhibitory mechanisms. nih.gov Similarly, conformational restriction strategies have been employed to design 4-arylamido 5-methylisoxazole (B1293550) derivatives containing a benzimidazole core as selective inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov One such compound exhibited potent inhibitory activity against FLT3 with an IC50 of 495 nM. nih.gov

The inhibitory potential of benzimidazole derivatives extends to other kinases as well. Benzimidazole-hydrazone hybrids have been investigated as multi-kinase inhibitors, showing activity against key kinases like EGFR and HER2. mdpi.com Furthermore, benzimidazole derivatives have been explored as inhibitors of epigenetic targets, such as lysine (B10760008) demethylases (KDMs). rsc.orgacs.org For example, a benzyl-substituted benzimidazole pyrazole inhibitor has demonstrated improved potency in biochemical assays against KDM4 isoforms. acs.org The mechanism often involves interactions with key amino acid residues in the active site of the target enzyme, such as the formation of hydrogen bonds. nih.govmdpi.com

Table 5: Enzyme Inhibition by Benzimidazole Derivatives

| Derivative Class | Target Enzyme(s) | Potency (IC50) / Key Findings | Reference |

| 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides | Inducible T-cell kinase (Itk) | Potent inhibitors, SAR and selectivity studied | nih.gov |

| 4-arylamido 5-methylisoxazole derivatives with benzimidazole | FMS-like tyrosine kinase 3 (FLT3) | IC50 of 495 nM for the most potent compound | nih.gov |

| Benzimidazole-hydrazone hybrids | EGFR, HER2 | Potent multi-kinase inhibition | mdpi.com |

| Benzyl-substituted benzimidazole pyrazole | KDM4 isoforms | Improved potency in biochemical assays | acs.org |

General Enzyme Inhibitory Potential

Derivatives of this compound have shown significant potential as inhibitors of a diverse range of enzymes. The benzimidazole core, being a heterocyclic aromatic compound, can interact with various proteins and enzymes, leading to a broad spectrum of pharmacological activities. analis.com.mybanglajol.info These derivatives have been investigated for their inhibitory effects on enzymes implicated in a variety of diseases. The structural versatility of the benzimidazole ring allows for substitutions at multiple positions, which can be tailored to target specific enzyme active sites. researchgate.net For instance, substitutions at the N-1 and C-2 positions of the benzimidazole ring have been shown to be crucial for biological activity. researchgate.net

Research has demonstrated that benzimidazole derivatives can act as potent inhibitors of enzymes such as neuraminidase, with some compounds showing inhibitory action through interactions within the enzyme's active site. analis.com.my While some derivatives may exhibit low inhibitory action, strategic structural modifications can enhance their potential as effective enzyme inhibitors. analis.com.my The ability of the imidazole (B134444) ring to coordinate with metal ions is another factor that can be exploited in the design of enzyme inhibitors. researchgate.net

Lysine Demethylase (KDM) Inhibition Studies

Lysine demethylases (KDMs) are a class of enzymes that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histones. nih.govfrontiersin.org The dysregulation of KDM activity has been linked to various cancers, making them a promising target for therapeutic intervention. nih.govfrontiersin.org

Specifically, the KDM4 subfamily is known to promote aggressive phenotypes in prostate cancer. nih.govacs.org Research has led to the discovery of benzimidazole pyrazolone (B3327878) scaffolds as inhibitors of KDM4 enzymes. nih.gov A notable example is a benzimidazole pyrazole compound that was identified through high-throughput screening and found to inhibit the KDM4E isoform with low micromolar efficacy. nih.govacs.org Further optimization of this scaffold, such as the introduction of a benzyl (B1604629) substitution, resulted in a compound with improved potency in biochemical assays and the ability to kill prostate cancer cells at low micromolar concentrations. acs.org These inhibitors are thought to function in part by chelating the Fe2+ ion in the active site of the enzyme. acs.org

Studies have shown that inhibition of KDM4 by these benzimidazole derivatives leads to an increase in the repressive H3K9me3 epigenetic mark and a downregulation of genes associated with prostate cancer progression. acs.org The cytotoxic effects of these inhibitors have been observed in various prostate cancer cell lines, including LnCaP, DU145, and PC3 cells. researchgate.net A particular benzimidazole-based inhibitor demonstrated cytotoxicity against prostate cancer cell lines with GI50 values of 8 μM for both LnCaP and DU145 cells. nih.gov

Table 1: KDM Inhibition by this compound Derivatives

| Compound/Scaffold | Target KDM | IC50/Activity | Cell Line | Reference |

| Benzimidazole Pyrazolone | KDM4E | Low micromolar | Prostate Cancer | nih.gov |

| Benzyl-substituted Benzimidazole Pyrazole | KDM4 isoforms | Improved potency | Prostate Cancer | acs.org |

| Compound 24b (Benzimidazole derivative) | KDM4E | 0.9 μM | LnCap, DU145 | nih.gov |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. This table is for illustrative purposes and includes data on benzimidazole derivatives, which may include but are not limited to this compound derivatives.

Arginase Inhibition in Parasitic Diseases Research

Arginase, an enzyme in the polyamine biosynthesis pathway, has been identified as a potential drug target for the treatment of parasitic diseases like leishmaniasis. nih.govnih.gov Research has focused on identifying selective inhibitors of parasite arginase over the human ortholog.

A library of benzimidazole derivatives was screened for their ability to inhibit arginase from Leishmania mexicana (LmARG). nih.govnih.gov From this screening, two compounds emerged as the most potent inhibitors, with IC50 values of 52 μM and 82 μM, respectively. nih.govresearchgate.net Importantly, these compounds demonstrated selectivity for the parasite enzyme over human arginase 1 (HsARG). nih.govresearchgate.net

Molecular dynamics simulations suggest that these benzimidazole inhibitors interact with key residues essential for the enzyme's catalytic activity. nih.govresearchgate.net Furthermore, these compounds exhibited activity against both the promastigote and amastigote stages of the parasite and showed low cytotoxicity in murine macrophages, indicating their potential as starting points for the development of new anti-leishmanial drugs. nih.govnih.gov

Alpha-Glucosidase Inhibition Research

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus. nih.gov Benzimidazole derivatives have been extensively studied as potential α-glucosidase inhibitors. nih.govdovepress.com

A series of new benzimidazole-Schiff base hybrids were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds exhibited excellent inhibitory effects, with some being more potent than the standard drug, acarbose. nih.gov For example, compounds with thiophene, phenyl, and 2-fluoro phenyl moieties in the Schiff base portion showed significant activity. nih.gov Kinetic studies of the most active compound revealed it to be a competitive inhibitor of α-glucosidase with a Ki value of 60 µM. nih.gov

In another study, benzothiazine derivatives were investigated, and some showed potent α-glucosidase inhibition, with IC50 values lower than acarbose. nih.gov Similarly, benzimidazole-pyrazoline hybrids have also been synthesized and shown to be effective α-glucosidase inhibitors. nih.gov

Table 2: Alpha-Glucosidase Inhibition by Benzimidazole Derivatives

| Compound Class | Most Potent Compounds | IC50 Value | Type of Inhibition | Reference |

| Benzimidazole-Schiff Base Hybrids | 8p, 8h, 8a | Potent (compared to acarbose) | Competitive (for 8p) | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | 12a, 12d, 12g | 18.25, 20.76, 24.24 µM | - | nih.gov |

| Pyrazolo Benzothiazine Derivatives | - | 5.8 µM | - | dovepress.com |

This table is for illustrative purposes and includes data on various benzimidazole and related heterocyclic derivatives.

Cyclooxygenase (COX) Inhibition Research

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. unl.pt Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

A novel series of benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore at the C-2 position were designed and synthesized as potential COX-2 inhibitors. nih.gov These compounds were evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 isozymes. nih.gov Structure-activity relationship (SAR) studies have indicated that diaryl heterocyclic compounds bearing –SO2CH3 or –SO2NH2 groups are often selective COX-2 inhibitors. nih.gov

Another study developed new benzimidazole-based compounds that exhibited a balanced inhibition of both COX-1 and COX-2. unl.pt Saturation transfer difference (STD)-NMR experiments revealed that these ester derivatives compete with the allosteric inhibitor naproxen (B1676952) for binding to COX-2, suggesting a different binding mode compared to diclofenac. unl.pt

Poly(ADP-ribose) Polymerase Inhibition Research

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme that plays a crucial role in DNA repair. researchgate.netacs.org Inhibitors of PARP have emerged as a promising therapeutic strategy in cancer, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

2-Aryl-1H-benzimidazole-4-carboxamides have been identified as a potent class of PARP inhibitors. acs.org Derivatives of 2-phenyl-1H-benzimidazole-4-carboxamide have shown significant PARP inhibitory activity, with some compounds exhibiting Ki values in the low nanomolar range. acs.org For instance, 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide was found to be a highly potent inhibitor with a Ki of 1.6 nM. acs.org

Another series of cyclic amine-containing benzimidazole carboxamides have been developed as potent PARP inhibitors. researchgate.net The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888, veliparib) displayed excellent potency against both PARP-1 and PARP-2 with a Ki of 5 nM and an EC50 of 2 nM in a whole-cell assay. researchgate.net Further research led to the discovery of 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, which showed IC50 values of 4.30 nM and 1.58 nM for PARP-1 and PARP-2, respectively. nih.gov

Table 3: PARP Inhibition by Benzimidazole Derivatives

| Compound | Target | Ki/IC50 | Reference |

| 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide | PARP | 1.6 nM (Ki) | acs.org |

| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib) | PARP-1, PARP-2 | 5 nM (Ki) | researchgate.net |

| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d) | PARP-1, PARP-2 | 4.30 nM, 1.58 nM (IC50) | nih.gov |

Anti-inflammatory and Analgesic Research

The benzimidazole scaffold is a well-established pharmacophore for the design of anti-inflammatory and analgesic agents. researchgate.netbanglajol.info These compounds often exert their effects through the inhibition of enzymes like cyclooxygenase (COX) and by modulating other inflammatory pathways. researchgate.net

Several studies have reported the synthesis and in vivo evaluation of benzimidazole derivatives for their anti-inflammatory and analgesic properties. In one study, synthesized benzimidazole derivatives demonstrated significant peripheral and central analgesic effects in animal models. banglajol.info These compounds also showed promising anti-inflammatory activity, with some derivatives exhibiting paw edema inhibition comparable to the standard drug aceclofenac. banglajol.info

Another study focused on N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives as gastrointestinal-safe anti-inflammatory and analgesic agents. scienceopen.com The antioxidant activity of these compounds was found to contribute to their reduced gastrointestinal toxicity. scienceopen.com Derivatives of 2-aminomethylbenzimidazole have also shown high analgesic and anti-inflammatory activity, comparable to nimesulide. mdpi.com Furthermore, novel 2,3,4,5-tetrahydro acs.orgnih.govdiazepino[1,2-a]benzimidazole derivatives have been investigated and found to possess both anxiolytic and analgesic effects. mdpi.com

Antitubercular Activity Studies

Derivatives of this compound have emerged as a significant area of research in the quest for new antitubercular agents. These compounds are thought to act by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, or by interfering with nucleic acid and protein synthesis. nih.gov

A series of 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their activity against M. tuberculosis. Notably, compounds with a cyclohexylethyl substituent at the C2 position and a halogen or methyl group on the benzimidazole ring demonstrated enhanced antitubercular efficacy. nih.gov The presence of an electron-withdrawing group on the benzimidazole scaffold is also considered a promising strategy to boost biological activity. nih.govbenthamscience.com

In one study, a series of novel benzimidazole derivatives were synthesized starting from 4-fluoro-3-nitrobenzoic acid. nih.gov Several of these compounds displayed significant activity against M. tuberculosis H37Rv (MTB-H37Rv) and isoniazid-resistant M. tuberculosis (INHR-MTB) strains. nih.govresearchgate.net

Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives

| Compound | Target Strain | MIC (μM) | Reference |

|---|---|---|---|

| Bz4 | M. tuberculosis | 0.0975 | nih.gov |

| Bz5 | M. tuberculosis | 0.0975 | nih.gov |

| 1c | Mtb-H37RV | <0.2 | nih.gov |

| 1d | Mtb-H37RV | <0.2 | nih.gov |

| 5g | MTB-H37Rv | 0.112 | nih.govresearchgate.net |

| 5g | INHR-MTB | 6.12 | nih.govresearchgate.net |

| 7 | M. tuberculosis | 0.8 µg/mL | researchgate.net |

| 8 | M. tuberculosis | 0.8 µg/mL | researchgate.net |

MIC: Minimum Inhibitory Concentration

Antiparasitic Activity Research

The antiparasitic properties of this compound derivatives have been investigated against a range of parasites, including helminths and Leishmania.

Benzimidazole-2-carbamates, such as albendazole (B1665689) and mebendazole, are widely used for treating helminth infections. However, their low aqueous solubility and poor bioavailability have prompted the search for new anthelmintic agents with improved properties. nih.gov

In this context, novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives with a 2-methylthio group have been synthesized and evaluated. nih.gov These compounds demonstrated better solubility than albendazole in acidic aqueous solutions and organic solvents. nih.gov Pharmacokinetic studies in mice with one of the derivatives revealed rapid metabolism. nih.gov

Another study focused on a series of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates. One compound, in particular, showed a significant reduction in the numbers of preadults, adults, and encysted T. spiralis larvae in experimental mice.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. biointerfaceresearch.com Research has explored the potential of benzimidazole derivatives as antileishmanial agents.

One study investigated 2,5(6)-substituted benzimidazole derivatives as inhibitors of arginase from Leishmania mexicana. Two compounds demonstrated activity against both promastigotes and amastigotes with low cytotoxicity in murine macrophages. nih.gov The importance of substituents at the 2 and 5 positions of the benzimidazole ring for antimicrobial activity has been noted in other research as well. nih.gov

Another investigation evaluated the antileishmanial activity of various benzimidazole derivatives against Leishmania (L.) major promastigotes. The findings indicated that N-alkyl benzimidazole-based compounds, particularly a 3-chlorophenyl derivative, exhibited potent inhibitory activity without significant cytotoxicity to host cells. nih.gov Furthermore, a study on benzimidazolium salts and their N-heterocyclic silver carbene complexes revealed that two of the silver complexes showed significant activity against L. major promastigotes. biointerfaceresearch.com

Table 2: Antileishmanial Activity of Selected Benzimidazole Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| K2 | L. (L.) major | 8.89 µg/mL | nih.gov |

| K3 | L. (L.) major | 45.11 µg/mL | nih.gov |

| K4 | L. (L.) major | 69.19 µg/mL | nih.gov |

| Silver complex 3d | L. major promastigotes | 6.4 µg/mL | biointerfaceresearch.com |

| Silver complex 3e | L. major promastigotes | 5.5 µg/mL | biointerfaceresearch.com |